Etilefrine pivalate is a synthetic compound primarily classified as a sympathomimetic agent. It is derived from etilefrine, which itself is a racemic mixture of two enantiomers, used predominantly in the treatment of hypotension and certain types of shock. The pivalate esterification enhances its pharmacological properties, making it more suitable for therapeutic applications.
Etilefrine pivalate is synthesized from etilefrine, which is obtained through chemical processes involving the reaction of phenylephrine with ethylamine and subsequent modifications. This compound is not commonly found in nature but is produced through laboratory synthesis.
Etilefrine pivalate falls under the category of adrenergic agents, specifically selective for alpha-1 adrenergic receptors. It is classified as a vasopressor agent due to its ability to increase blood pressure by inducing vasoconstriction.
The synthesis of etilefrine pivalate involves several key steps:
Etilefrine pivalate has a complex molecular structure characterized by its ester functional group. The molecular formula can be represented as CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Etilefrine pivalate undergoes various chemical reactions typical for esters and sympathomimetic agents:
Etilefrine pivalate acts primarily on alpha-1 adrenergic receptors located on vascular smooth muscle cells. Upon binding to these receptors, it induces vasoconstriction, leading to increased peripheral resistance and consequently elevating blood pressure.
Etilefrine pivalate is primarily utilized in clinical settings for:
Etilefrine pivalate (chemical name: [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate) is a chemically modified derivative formed through the esterification reaction between etilefrine and pivalic acid (2,2-dimethylpropanoic acid). This structural modification occurs specifically at the phenolic hydroxyl group of the parent etilefrine molecule, resulting in a pivalate ester linkage [1] [3]. The molecular formula of etilefrine pivalate is C₁₅H₂₃NO₃, with a molecular weight of 265.353 g/mol, distinguishing it from the parent compound etilefrine (C₁₀H₁₅NO₂, MW: 181.235 g/mol) [1] [10]. This esterification significantly alters the molecule's electronic distribution and steric profile, as evidenced by the SMILES representation: O=C(OC₁=CC=CC(=C₁)C(O)CNCC)C(C)(C)C, which clearly depicts the pivaloyl moiety attached via an oxygen atom to the aromatic ring [3] [10]. The InChIKey (DRMHNJGOEAYOIZ-UHFFFAOYSA-N) provides a unique identifier for this specific stereochemical configuration, though the compound typically exists as a racemic mixture [1] [10].
Table 1: Molecular Characterization of Etilefrine Pivalate vs. Etilefrine
Property | Etilefrine Pivalate | Etilefrine |
---|---|---|
Chemical Name | [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate | (RS)-3-[2-(ethylamino)-1-hydroxyethyl]phenol |
Molecular Formula | C₁₅H₂₃NO₃ | C₁₀H₁₅NO₂ |
Molecular Weight | 265.353 g/mol | 181.235 g/mol |
CAS Registry Number | 100696-30-8 (free base) | 943-17-9 (hydrochloride) |
Key Functional Groups | Phenolic pivalate ester, β-hydroxyethylamine | Phenolic hydroxyl, β-hydroxyethylamine |
The strategic esterification of etilefrine with pivalic acid fundamentally alters its physicochemical behavior compared to the parent compound. Etilefrine itself is a sympathomimetic amine structurally analogous to phenylephrine and epinephrine, featuring a phenolic hydroxyl group and ethanolamine side chain with an N-ethyl substituent [2] [9]. The conversion to the pivalate ester dramatically increases lipophilicity, primarily due to the replacement of the polar phenolic hydroxyl with the bulky, non-polar pivaloyl group (tert-butyl carbonyl) [1] [3]. This enhanced lipophilicity facilitates improved absorption across biological membranes, significantly impacting pharmacokinetic behavior.
Etilefrine pivalate belongs to a class of prodrug analogues specifically designed to overcome the limitations of catecholamine-like drugs. This structural approach mirrors that observed in other pivalate esters such as dipivefrine (epinephrine pivalate) and pivenfrine (phenylephrine pivalate), both developed as mydriatic agents with enhanced corneal penetration [1]. The pivalate moiety serves as a metabolically labile protectorate that shields the phenolic hydroxyl from first-pass metabolism. Upon systemic absorption, esterases hydrolyze the pivalate ester, regenerating the active etilefrine molecule [6]. This prodrug strategy effectively doubles the oral bioavailability compared to equimolar doses of unmodified etilefrine, as demonstrated in clinical trials where etilefrine pivalate showed approximately twice the pharmacological activity of etilefrine at equivalent doses [6].
Table 2: Bioavailability Comparison of Etilefrine Pivalate vs. Etilefrine
Parameter | Etilefrine Pivalate | Etilefrine | Significance |
---|---|---|---|
Relative Oral Activity | 2x greater than etilefrine | Reference compound | Enhanced pharmacological effect [6] |
First-Pass Metabolism | Significantly reduced | Extensive (~50% oral bioavailability) | Higher systemic exposure [2] [6] |
Lipophilicity (log P) | Increased substantially | Moderate | Improved membrane permeability [1] [3] |
Prodrug Conversion | Rapid hydrolysis to etilefrine | Not applicable | Active metabolite provides therapeutic effect |
Etilefrine pivalate exhibits distinct physicochemical properties directly attributable to its esterified structure. The introduction of the highly lipophilic pivaloyl group (2,2-dimethylpropanoyl) substantially decreases water solubility compared to the parent etilefrine, while simultaneously enhancing solubility in organic solvents [3] [8]. This property profile makes it particularly suitable for oral formulations where lipid solubility facilitates intestinal absorption. The ester bond, however, introduces a site of hydrolytic vulnerability. The compound demonstrates pH-dependent stability, with maximum stability observed in mildly acidic to neutral conditions. Under alkaline conditions or in the presence of esterases, rapid hydrolysis occurs, releasing etilefrine and pivalic acid [3] [8]. This inherent instability necessitates careful consideration in pharmaceutical formulation to protect against moisture and alkaline excipients.
Stereochemically, etilefrine pivalate retains the chiral characteristics of its parent compound. The molecule contains one chiral center at the benzylic carbon of the ethanolamine side chain, resulting in two enantiomers [2] [9]. Like etilefrine, it is typically administered as a racemic mixture [(±)-etilefrine pivalate], though potential differences in the pharmacological activity or metabolism of individual enantiomers have not been thoroughly characterized for the esterified form. The pivalate moiety itself lacks chiral centers and thus does not introduce additional stereochemical complexity. The spatial orientation around the chiral center may influence receptor binding affinity once hydrolyzed to etilefrine, as adrenergic receptors exhibit stereoselectivity [9]. However, the ester form likely serves primarily as a delivery system rather than a direct-acting agonist, with enzymatic hydrolysis preceding receptor interaction.
Table 3: Key Physicochemical Properties of Etilefrine Pivalate
Property | Characteristic | Pharmacological Implication |
---|---|---|
Log P (Partition Coeff.) | Increased vs. etilefrine (exact value unpublished) | Enhanced membrane permeability and absorption |
Solubility Profile | Low water solubility; high lipid solubility | Suitable for oral dosage forms |
Chemical Stability | Stable in solids; hydrolytically sensitive in solution | Requires protection from moisture during formulation |
Stereochemistry | One chiral center (racemic mixture) | Potential enantioselective metabolism |
pKa | Estimated ~9.2 (amine group) | Partial ionization at physiological pH |
The molecular architecture of etilefrine pivalate exemplifies a rational prodrug design strategy aimed at optimizing the delivery of a sympathomimetic amine. By addressing the pharmacokinetic limitations of etilefrine through esterification, this modified compound achieves enhanced systemic exposure while maintaining the pharmacological activity of the parent compound upon biotransformation. This structural approach provides valuable insights into drug design principles for improving the oral effectiveness of compounds susceptible to extensive first-pass metabolism.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8